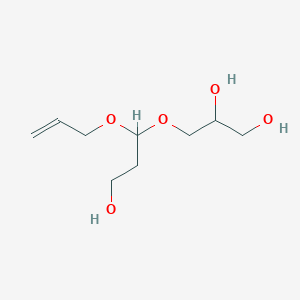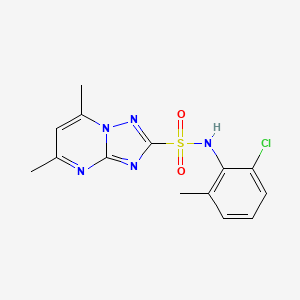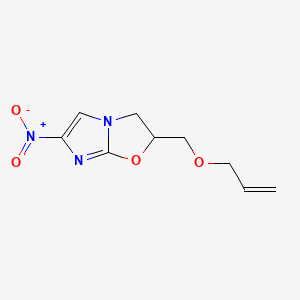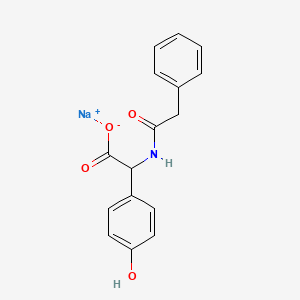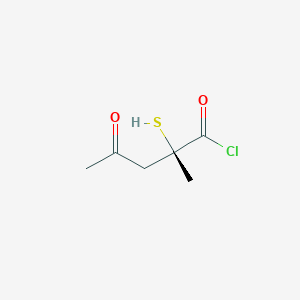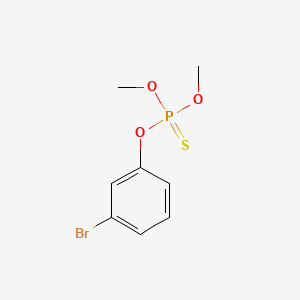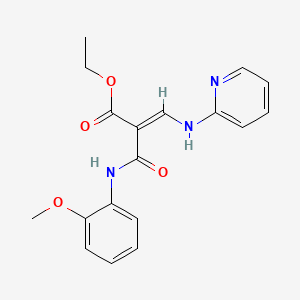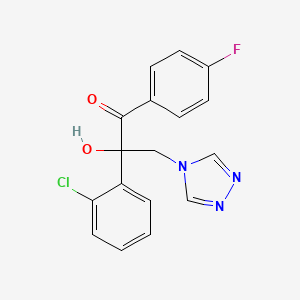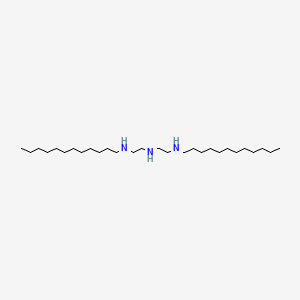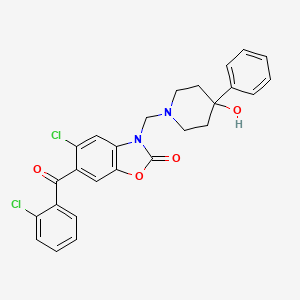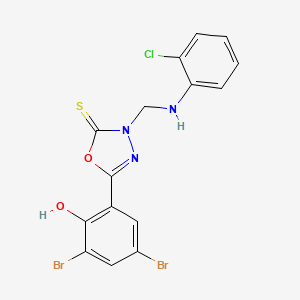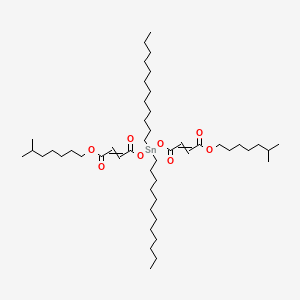
Diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is a complex organotin compound known for its unique chemical properties and applications. This compound is characterized by its molecular formula C48H88O8Sn and a molecular weight of 911.9 g/mol . It is used in various industrial and research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves the reaction of diisooctyl 4-oxoisocrotonate with didodecylstannylene. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced equipment to control the reaction environment. The final product is then purified using techniques such as distillation or recrystallization to achieve the desired quality.
化学反应分析
Types of Reactions
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced tin species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized tin species, while reduction reactions produce reduced forms of the compound .
科学研究应用
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
作用机制
The mechanism of action of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by binding to specific sites on target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the context of its use .
相似化合物的比较
Similar Compounds
Diisooctyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxoisocrotonate): Similar in structure but with different alkyl groups attached to the tin atom.
Diisooctyl 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxoisocrotonate): Another similar compound with different alkyl groups.
Uniqueness
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is unique due to its specific alkyl groups and the resulting chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective .
属性
CAS 编号 |
84029-64-1 |
|---|---|
分子式 |
C48H88O8Sn |
分子量 |
911.9 g/mol |
IUPAC 名称 |
4-O-[didodecyl-[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C12H25.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
AARHLQFEUGOVLL-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


